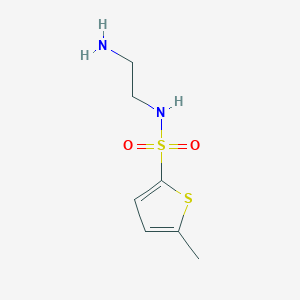

N-(2-aminoethyl)-5-methylthiophene-2-sulfonamide

Descripción general

Descripción

N-(2-aminoethyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C7H12N2O2S2 and its molecular weight is 220.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of a compound depend on its chemical structure and properties. Amines, for example, can interact with a variety of biological targets, including enzymes, receptors, and DNA .

Mode of Action

The compound’s interaction with its targets would depend on the specific chemical and physical properties of both the compound and the target. For instance, amines can form hydrogen bonds with their targets, leading to changes in the target’s function .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the overall functioning of that pathway .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of the enzyme’s product .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Actividad Biológica

N-(2-aminoethyl)-5-methylthiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring with an aminoethyl side chain, contributing to its unique pharmacological properties. The molecular formula is C₇H₁₃N₂O₂S₂, with a molecular weight of approximately 256.8 g/mol. The sulfonamide functional group plays a crucial role in its biological interactions and therapeutic potential.

1. Anticancer Properties

Recent studies have indicated that this compound exhibits pro-apoptotic properties, making it a candidate for cancer treatment. Its mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways associated with cell survival and death.

Table 1: Anticancer Activity Summary

| Study Reference | Cancer Type | Mechanism of Action | Observed Effects |

|---|---|---|---|

| Various | Induction of apoptosis | Increased cell death | |

| Lymphoma | Inhibition of AKT signaling | Reduced tumor growth |

2. Antiviral Activity

The compound is also being investigated for its antiviral properties . Research indicates that sulfonamide derivatives, including this compound, may inhibit viral replication by targeting specific viral enzymes or cellular pathways essential for viral life cycles .

Table 2: Antiviral Activity Summary

| Virus Type | IC50 Value (μM) | Reference |

|---|---|---|

| Coxsackievirus B | 0.005 | |

| Influenza virus subtype H9N2 | 0.001 | |

| Cytomegalovirus | Comparable to ganciclovir |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

- Viral Replication Inhibition : It may interfere with viral enzymes critical for replication, enhancing its efficacy against certain viral infections .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Case Study 1 : In vitro studies demonstrated significant cytotoxic effects on lymphoma cells, leading to increased apoptosis rates compared to control groups.

- Case Study 2 : Animal models infected with influenza showed reduced viral loads when treated with sulfonamide derivatives similar to this compound, indicating potential for therapeutic use against respiratory viruses .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidiabetic Agents

One of the primary applications of N-(2-aminoethyl)-5-methylthiophene-2-sulfonamide is as an intermediate in the synthesis of sulfonylurea derivatives, which are widely used as oral hypoglycemic agents for managing type 2 diabetes. Compounds such as glipizide and glimepiride are synthesized using this compound due to its ability to stimulate insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels effectively .

Antimicrobial Properties

Research has indicated that sulfonamide compounds exhibit significant antimicrobial activity. The incorporation of the thiophene moiety in this compound enhances its efficacy against various bacterial strains. Studies have demonstrated that modifications in the sulfonamide structure can lead to increased potency against resistant bacterial strains .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps, including acetylation, chlorosulfonation, and amination reactions. A notable method includes the use of β-phenethylamine as a starting material, which undergoes a series of reactions to yield the desired sulfonamide product with high efficiency and low environmental impact due to reduced waste generation .

Case Study 1: Development of Antidiabetic Drugs

In a study focusing on the synthesis of new sulfonylureas, researchers utilized this compound as a key intermediate. The resulting compounds demonstrated enhanced hypoglycemic activity compared to existing treatments, indicating potential for improved therapeutic efficacy in diabetes management .

Case Study 2: Antimicrobial Activity Evaluation

A series of experiments were conducted to evaluate the antimicrobial properties of this compound derivatives. The results showed that certain modifications led to a significant increase in antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Comparative Data Table

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Antidiabetic Agents | Intermediate for sulfonylureas | Effective insulin secretion stimulation |

| Antimicrobial Agents | Lead compound for antibiotic synthesis | Increased potency against resistant strains |

| Synthetic Methodology | Key synthetic intermediate | High yield with low environmental impact |

Propiedades

IUPAC Name |

N-(2-aminoethyl)-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S2/c1-6-2-3-7(12-6)13(10,11)9-5-4-8/h2-3,9H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREMZUDEOATGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.